molecular formula C9H5F2NS2 B14175099 4-(2,4-difluorophenyl)-3H-1,3-thiazole-2-thione

4-(2,4-difluorophenyl)-3H-1,3-thiazole-2-thione

Cat. No.: B14175099
M. Wt: 229.3 g/mol
InChI Key: BYSXRKORZCKFCT-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-3H-1,3-thiazole-2-thione is an organic compound with the molecular formula C9H5F2NS2. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-3H-1,3-thiazole-2-thione typically involves the reaction of 2,4-difluoroaniline with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thioethers.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Difluorophenyl)-3H-1,3-thiazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • (2,4-Difluorophenyl)thiourea

Uniqueness

4-(2,4-Difluorophenyl)-3H-1,3-thiazole-2-thione is unique due to its thiazole ring structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C9H5F2NS2

Molecular Weight

229.3 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C9H5F2NS2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-4H,(H,12,13)

InChI Key

BYSXRKORZCKFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CSC(=S)N2

Origin of Product

United States

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